molecular formula C9H15FN2O3 B14238845 Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate CAS No. 377755-27-6

Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate

Cat. No.: B14238845
CAS No.: 377755-27-6
M. Wt: 218.23 g/mol
InChI Key: RFCBGDLQTCCXQC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate typically involves the condensation of ethyl 4-fluoropentanoate with acetylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with different functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate involves its interaction with molecular targets through the hydrazone linkage. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may also enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-acetylhydrazinylidene)propanoate
  • Ethyl 3-(2-benzoylhydrazinylidene)-4-fluoropentanoate
  • Ethyl 3-(2-carbamoylhydrazinylidene)-4-fluoropentanoate

Uniqueness

Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate is unique due to the presence of both the fluorine atom and the acetylhydrazine moiety. The fluorine atom can enhance the compound’s chemical stability and biological activity, while the acetylhydrazine group allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

377755-27-6

Molecular Formula

C9H15FN2O3

Molecular Weight

218.23 g/mol

IUPAC Name

ethyl 3-(acetylhydrazinylidene)-4-fluoropentanoate

InChI

InChI=1S/C9H15FN2O3/c1-4-15-9(14)5-8(6(2)10)12-11-7(3)13/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

RFCBGDLQTCCXQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C)C(C)F

Origin of Product

United States

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